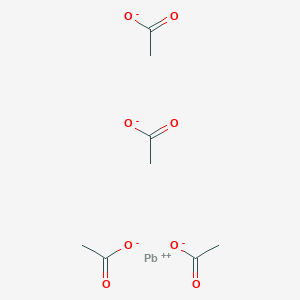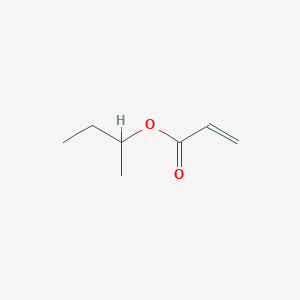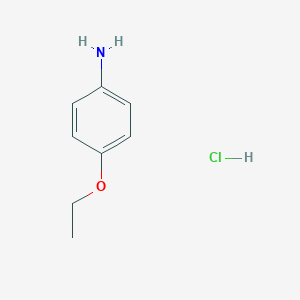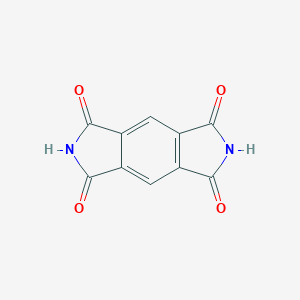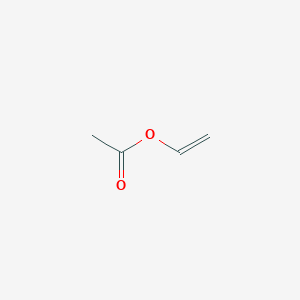![molecular formula C12H22FNO B146132 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) CAS No. 136734-69-5](/img/structure/B146132.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMPD or Fluoromethylpyrrolidine. FMPD is a chiral compound that has two enantiomers, with the (2R)-enantiomer being the most biologically active.
Mécanisme D'action
FMPD exerts its biological effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer of FMPD has been shown to bind specifically to the active site of DPP-4, preventing its activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in glucose homeostasis.
Effets Biochimiques Et Physiologiques
FMPD has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, FMPD has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
FMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific enzymes and proteins, making it an ideal tool for studying their function. FMPD is also relatively easy to synthesize and can be obtained in large quantities. However, FMPD has some limitations. It is a chiral compound, and the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer is the most biologically active. Therefore, care must be taken to ensure that the correct enantiomer is used in experiments. Additionally, FMPD has not been extensively studied in humans, and its safety and potential side effects are not well understood.
Orientations Futures
There are several future directions for research on FMPD. One area of interest is the development of FMPD analogs with improved potency and selectivity for specific enzymes and proteins. Another area of interest is the study of FMPD in human subjects, to better understand its safety and potential therapeutic applications. Finally, FMPD may have applications in the development of new treatments for diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of FMPD involves the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a strong base. The reaction results in the formation of two enantiomers, with the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer being the desired product. The synthesis of FMPD is relatively straightforward and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
FMPD has been used extensively in scientific research as a tool to study the function of specific proteins and enzymes. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose homeostasis. FMPD has also been used to study the function of other enzymes, such as protein tyrosine phosphatases and serine/threonine phosphatases.
Propriétés
Numéro CAS |
136734-69-5 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) |
Formule moléculaire |
C12H22FNO |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 |
Clé InChI |
WJZJHPNNPHRHER-ZDCRXTMVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canonique |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



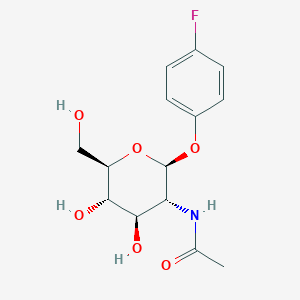
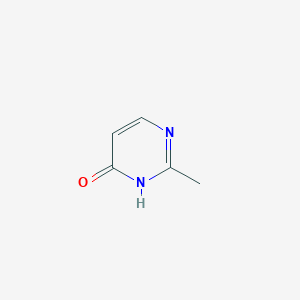
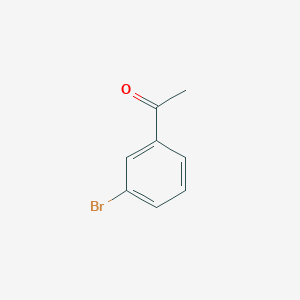
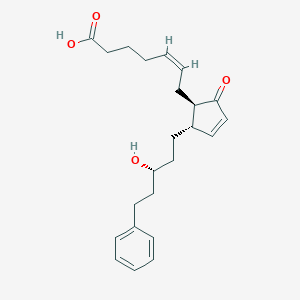
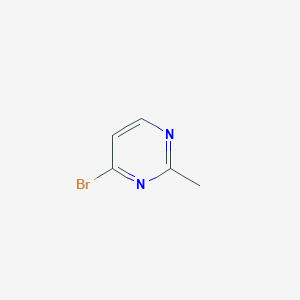
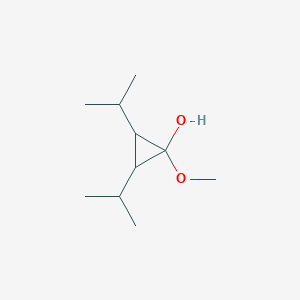
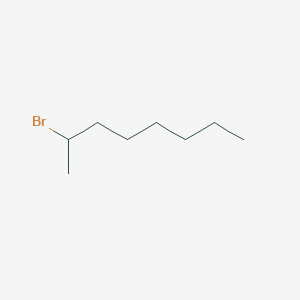
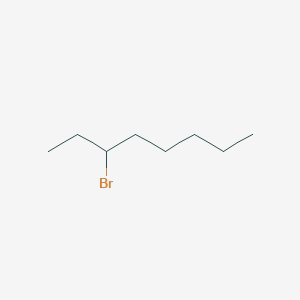
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)
